2-Methylpropyl 4-chloro-3,5-dinitrobenzoate

Description

BenchChem offers high-quality 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpropyl 4-chloro-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O6/c1-6(2)5-20-11(15)7-3-8(13(16)17)10(12)9(4-7)14(18)19/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWMKXCBVGGVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392864 | |

| Record name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58263-53-9 | |

| Record name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58263-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, 2-methylpropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate

Foreword

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, potential applications, and safety considerations associated with this compound. By integrating established data with insights from analogous compounds, this guide aims to be an essential resource for those working with or interested in the unique characteristics of dinitrobenzoate esters.

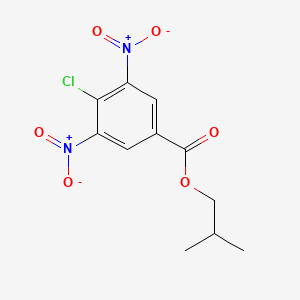

Compound Identification and Structure

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, also known as isobutyl 4-chloro-3,5-dinitrobenzoate, is an ester derivative of 4-chloro-3,5-dinitrobenzoic acid. Its structure is characterized by a benzene ring substituted with a chloro group, two nitro groups, and an isobutyl ester functional group.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | N/A |

| Synonyms | Isobutyl 4-chloro-3,5-dinitrobenzoate, 4-chloro-3,5-dinitro-benzoic acid isobutyl ester | [1] |

| CAS Number | 58263-53-9 | [1] |

| Molecular Formula | C₁₁H₁₁ClN₂O₆ | [1] |

| Molecular Weight | 302.67 g/mol | [1] |

| Canonical SMILES | CC(C)COC(=O)C1=CC(=C(C(=C1)[O-])Cl)[O-] | [1] |

| InChI | InChI=1S/C11H11ClN2O6/c1-6(2)5-20-11(15)7-3-8(13(16)17)10(12)9(4-7)14(18)19/h3-4,6H,5H2,1-2H3 | [1] |

digraph "2_Methylpropyl_4_chloro_3_5_dinitrobenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-1.3!"]; C4 [label="C", pos="0.75,-1.3!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Substituents on the ring Cl [label="Cl", pos="0,3!"]; N1 [label="N", pos="-2.6,-1.5!"]; O1a [label="O", pos="-3.2,-0.5!"]; O1b [label="O", pos="-3.2,-2.5!"]; N2 [label="N", pos="2.6,-1.5!"]; O2a [label="O", pos="3.2,-0.5!"]; O2b [label="O", pos="3.2,-2.5!"];

// Ester group C_ester [label="C", pos="0,-2.5!"]; O_ester1 [label="O", pos="-0.5,-3.5!"]; O_ester2 [label="O", pos="0.5,-3.5!"]; C_isobutyl1 [label="CH₂", pos="1.5,-4.5!"]; C_isobutyl2 [label="CH", pos="2.5,-5.5!"]; C_isobutyl3 [label="CH₃", pos="1.8,-6.5!"]; C_isobutyl4 [label="CH₃", pos="3.5,-6.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Cl; C2 -- N1; N1 -- O1a [style=double]; N1 -- O1b; C5 -- N2; N2 -- O2a [style=double]; N2 -- O2b; C4 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_isobutyl1; C_isobutyl1 -- C_isobutyl2; C_isobutyl2 -- C_isobutyl3; C_isobutyl2 -- C_isobutyl4; }

Caption: Chemical structure of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.

Physicochemical Properties

The physicochemical properties of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 89-91 °C | [2] |

| Boiling Point | 406.3 °C at 760 mmHg | [2] |

| Flash Point | 199.5 °C | [2] |

| Refractive Index | 1.57 | [2] |

| Appearance | Powder | [3] |

Synthesis and Purification

The primary route for the synthesis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is through the esterification of 4-chloro-3,5-dinitrobenzoic acid with 2-methylpropan-1-ol (isobutanol).

Synthesis Protocol: Fischer Esterification

This protocol is adapted from a general method for the synthesis of methyl 4-chloro-3,5-dinitrobenzoate.[1]

Materials:

-

4-chloro-3,5-dinitrobenzoic acid

-

2-methylpropan-1-ol (isobutanol)

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5% w/v)

-

Dichloromethane

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3,5-dinitrobenzoic acid in an excess of 2-methylpropan-1-ol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Caption: Key reactivity pathways for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.

Applications in Research and Development

Derivatives of dinitrobenzoic acid have shown promise in various fields, suggesting potential applications for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.

-

Agrochemicals: Related compounds have been investigated for their potential as herbicides and fungicides. [4]* Drug Development: Dinitrobenzoate and dinitrobenzamide scaffolds are being explored for the development of new therapeutic agents. Notably, they have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis and as antifungal agents. [5][6]The nitro groups are often crucial for the antimicrobial activity of these compounds.

-

Chemical Reagents: The reactivity of the chloro group makes this compound a potential building block in organic synthesis for the introduction of the 4-(2-methylpropoxycarbonyl)-2,6-dinitrophenyl moiety.

Safety and Handling

While a specific safety data sheet for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is not readily available, the safety profile can be inferred from data on analogous compounds such as 4-chloro-3,5-dinitrobenzoic acid and methyl 4-chloro-3,5-dinitrobenzoate. [7][8] Table 3: GHS Hazard Information (Inferred)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

Conclusion

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a compound with significant potential in various scientific domains, from synthetic chemistry to agrochemical and pharmaceutical research. Its unique combination of a reactive chloro group and biologically active dinitroaromatic scaffold makes it a molecule of interest. This guide has provided a detailed overview of its properties, synthesis, and potential applications, drawing on available data and established chemical principles. Further research into the specific biological activities and reaction kinetics of this compound is warranted to fully explore its potential.

References

-

Methyl 4-chloro-3,5-dinitrobenzoate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem. (n.d.). Retrieved from [Link]

-

4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate - PrepChem.com. (n.d.). Retrieved from [Link]

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (n.d.). Retrieved from [Link]

-

Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). Retrieved from [Link]

-

3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies - ResearchGate. (n.d.). Retrieved from [Link]

-

13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

4-chloro-3,5-dinitro-benzoic acid isobutyl ester - GIHI CHEMICALS CO.,LIMITED. (n.d.). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR spectrum [chemicalbook.com]

- 3. CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents [patents.google.com]

- 4. Methyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (CAS: 58263-53-9): Synthesis, Properties, and Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (CAS No. 58263-53-9), an organic compound belonging to the dinitrobenzoate ester family. While specific research on this molecule is limited, its structural analogs have demonstrated significant utility in agrochemical and medicinal chemistry. This document synthesizes available data on its physicochemical properties, outlines detailed protocols for its synthesis from commercially available precursors, and explores its potential applications based on the known biological activities of related compounds. The guide is intended for researchers, chemists, and drug development professionals interested in leveraging the unique properties of nitroaromatic compounds for novel applications.

Introduction

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, also known as isobutyl 4-chloro-3,5-dinitrobenzoate, is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups, a chlorine atom, and an isobutyl ester functional group.[1][2] The electron-withdrawing nature of the nitro groups and the chlorine atom makes the aromatic ring highly electron-deficient, a key feature that dictates its chemical reactivity and potential biological activity.

While this specific ester is not extensively documented in peer-reviewed literature, its core structure, the 4-chloro-3,5-dinitrobenzoyl moiety, is a component of molecules with known bioactivity. The closely related methyl and ethyl esters have been investigated for use as herbicides and fungicides.[3][4] Furthermore, the broader class of 3,5-dinitrobenzoate esters has recently emerged as a promising scaffold for developing new antimicrobial agents, with demonstrated activity against pathogenic fungi and M. tuberculosis.[5][6] This guide serves to consolidate the foundational knowledge of this compound and provide a scientifically grounded framework for its synthesis and exploration in research and development settings.

Physicochemical Properties

The fundamental properties of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate are summarized below. This data is compiled from chemical supplier databases and extrapolated from its analogs.

| Property | Value | Reference(s) |

| CAS Number | 58263-53-9 | [1][2][7] |

| Molecular Formula | C₁₁H₁₁ClN₂O₆ | [1][2] |

| Molecular Weight | 302.67 g/mol | [1][2] |

| IUPAC Name | 2-methylpropyl 4-chloro-3,5-dinitrobenzoate | N/A |

| Synonyms | Isobutyl 4-chloro-3,5-dinitrobenzoate, 4-Chloro-3,5-dinitro-benzoic acid isobutyl ester | [1][8] |

| Appearance | Light yellow crystalline powder | [2] |

| Melting Point | 89-91 °C | [7] |

| Boiling Point | 406.3 °C at 760 mmHg | [7] |

| Flash Point | 199.5 °C | [7] |

| Storage | 2-8°C, Refrigerator | [2] |

Synthesis and Characterization

The synthesis of the title compound is a straightforward, two-step process starting from 4-chlorobenzoic acid. The first step involves the nitration of the aromatic ring, followed by a classic Fischer esterification to yield the final product.

Synthetic Pathway Overview

The overall synthetic route is illustrated below. The process begins with the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid to produce the key intermediate, 4-chloro-3,5-dinitrobenzoic acid. This intermediate is then esterified with isobutyl alcohol under acidic conditions.

Experimental Protocol: Synthesis of 4-chloro-3,5-dinitrobenzoic acid (Precursor)

This protocol is adapted from established methods for the nitration of chlorobenzoic acid.[9]

Causality: Concentrated sulfuric acid serves both as a solvent and as a protonating agent for potassium nitrate, generating the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the aromatic substitution reaction. The reaction is performed at an elevated temperature to overcome the activation energy barrier for the introduction of two deactivating nitro groups. Pouring the reaction mixture onto ice is a critical step for quenching the reaction and precipitating the organic product, which has low solubility in the resulting aqueous acidic solution.

-

Reaction Setup: In a high-pressure flask equipped with a magnetic stirrer, dissolve 4-chlorobenzoic acid (20 g, 0.128 mol) in concentrated sulfuric acid (300 mL) with gentle heating to 80 °C.

-

Reagent Addition: Carefully add potassium nitrate (KNO₃, 66 g, 0.65 mol) in small portions to manage the exothermic reaction.

-

Heating: Seal the flask and heat the reaction mixture to 125 °C. Maintain this temperature for 2 hours with vigorous stirring.

-

Quenching and Precipitation: Allow the mixture to cool to room temperature, then carefully pour it over a large volume of crushed ice (~1.5 L) in a large beaker with stirring.

-

Isolation: The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-chloro-3,5-dinitrobenzoic acid as yellow crystals.[9] A typical yield is around 89%.[9]

Experimental Protocol: Synthesis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate

This Fischer esterification protocol is based on analogous preparations of related esters.[10]

Causality: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isobutyl alcohol. The reaction is heated to reflux to increase the reaction rate. As an equilibrium process, driving the reaction to completion can be achieved by using an excess of the alcohol or by removing the water byproduct. Cooling the mixture after the reaction causes the less soluble ester product to crystallize out of the alcohol solvent.

-

Reaction Setup: To a round-bottom flask containing 4-chloro-3,5-dinitrobenzoic acid (10.0 g, 0.04 mol), add an excess of isobutyl alcohol (2-methyl-1-propanol, 100 mL).

-

Catalyst Addition: While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (2.0 mL) with stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 108 °C). Maintain reflux for 18 hours to ensure the reaction goes to completion.

-

Isolation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath. The product should precipitate as light yellow crystals.

-

Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold isobutyl alcohol, followed by cold water, to remove residual acid and catalyst.

-

Purification: Recrystallize the crude product from methanol or ethanol to obtain pure 2-methylpropyl 4-chloro-3,5-dinitrobenzoate.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Structural Characterization

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed:

-

¹H NMR: Would confirm the presence of the isobutyl group (doublet, multiplet, and another doublet) and the two aromatic protons (a singlet).

-

¹³C NMR: Would show the expected number of carbon signals, including those for the ester carbonyl, the aromatic carbons, and the four distinct carbons of the isobutyl group.

-

FT-IR Spectroscopy: Would reveal characteristic peaks for the C=O stretch of the ester (around 1730 cm⁻¹), asymmetric and symmetric stretches for the NO₂ groups (around 1540 and 1350 cm⁻¹), and C-Cl stretches.

-

Mass Spectrometry: Would show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight of 302.67 g/mol .

Potential Applications & Biological Activity

The utility of this compound can be inferred from the known applications of its structural analogs. The highly substituted, electron-deficient aromatic ring is a key pharmacophore.

Agrochemical Potential

The methyl and ethyl esters of 4-chloro-3,5-dinitrobenzoic acid have been reported to possess herbicidal and fungicidal properties.[3][4] Specifically, the methyl ester has been noted for its effectiveness as a seed-dressing fungicide for crops like sunflower and corn.[3] This strongly suggests that the isobutyl ester could exhibit similar activity and warrants investigation as a potential agrochemical agent.

Antimicrobial and Antifungal Research

Recent studies have highlighted 3,5-dinitrobenzoate derivatives as a promising class of antimicrobial agents.

-

Antifungal Activity: A study of twenty 3,5-dinitrobenzoate esters and amides found that several derivatives, particularly those with short alkyl chains like ethyl and propyl 3,5-dinitrobenzoate, exhibited potent fungicidal activity against Candida species.[5] The proposed mechanism involves disruption of the fungal cell membrane and interference with ergosterol synthesis.[5]

-

Antitubercular Activity: A library of 64 nitrobenzoate derivatives was screened against M. tuberculosis, with the 3,5-dinitro ester series proving to be the most active.[6] This indicates that the 3,5-dinitrobenzoyl scaffold is a valuable starting point for the development of new antitubercular drugs.

Chemical Derivatization and Analysis

Classically, 3,5-dinitrobenzoic acid is used as a derivatizing agent for alcohols.[11] The reaction produces highly crystalline esters with sharp, well-defined melting points, which can be used to identify unknown alcohols. The derivatives from 3,5-dinitrobenzoic acid often have higher melting points than those from 4-nitrobenzoic acid, making them preferable for identifying low-molecular-weight alcohols.[11]

Application in Chemical Sensing

The related methyl ester is described as a photoinduced electron acceptor, a property that can be harnessed for the detection of certain ions like hydroxide.[12] This suggests that 2-methylpropyl 4-chloro-3,5-dinitrobenzoate could also function in chemical sensor systems or be used in kinetic studies of nucleophilic aromatic substitution reactions.[12]

Safety and Handling

No specific toxicology data is available for 2-methylpropyl 4-chloro-3,5-dinitrobenzoate. However, based on data for its precursor and its methyl analog, appropriate precautions must be taken.

-

Precursor Hazard: 4-Chloro-3,5-dinitrobenzoic acid is classified as an irritant, causing skin and serious eye irritation.[13]

-

Analog Hazard: Methyl 4-chloro-3,5-dinitrobenzoate may cause an allergic skin reaction (skin sensitizer).[14]

Given these classifications, 2-methylpropyl 4-chloro-3,5-dinitrobenzoate should be handled as a hazardous chemical. Standard laboratory personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a readily accessible compound with significant, largely untapped potential. Its synthesis is achievable through standard organic chemistry techniques. Based on the established bioactivities of its close structural relatives, this molecule represents a compelling target for screening in agrochemical discovery programs (as a herbicide or fungicide) and in pharmaceutical research, particularly in the search for new antifungal and antitubercular agents. Further investigation into its biological properties and mechanism of action is warranted and could lead to the development of novel, high-value chemical products.

References

-

PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, J.-T., et al. (2010). Methyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o584. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.

-

Rehman, A., et al. (2011). Ethyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2917. Retrieved from [Link]

-

Martínez-Martínez, A., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences, 24(11), 9205. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Isobutyl-3,5-dinitro-4-chlorobenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

-

ProQuest. (2021). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Retrieved from [Link]

-

da Silva, M. P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 569. Retrieved from [Link]

-

ResearchGate. (2007). 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Methylpropyl benzoate (FDB020365). Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Methylpropyl propanoate (FDB012551). Retrieved from [Link]

-

Peshkova, A. M., et al. (2019). Study of the biological activity of 2-methyl-5-nitrobenzoxazole and its dinitroderivatives. Research on Chemical Intermediates, 45, 3225-3236. Retrieved from [Link]

-

GIHI CHEMICALS CO.,LIMITED. (n.d.). 4-chloro-3,5-dinitro-benzoic acid isobutyl ester. Retrieved from [Link]

Sources

- 1. 4-CHLORO-3,5-DINITRO-BENZOIC ACID ISOBUTYL ESTER | 58263-53-9 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and <i>In Silico</i> Studies - ProQuest [proquest.com]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. 4-CHLORO-3,5-DINITRO-BENZOIC ACID ISOBUTYL ESTER, CasNo.58263-53-9 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 9. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 12. biosynth.com [biosynth.com]

- 13. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate

Introduction

In the fields of pharmaceutical development, agrochemistry, and material science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates a substance's behavior in various environments, influencing everything from bioavailability in drug candidates to the formulation of stable solutions.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate , a compound for which detailed public data is scarce.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, a robust theoretical framework for its solubility, and detailed, field-proven methodologies for its empirical determination. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as both a specific analysis and a general template for characterizing novel chemical entities.

The subject molecule, with the chemical formula C₁₁H₁₁ClN₂O₆, is the isobutyl ester of 4-chloro-3,5-dinitrobenzoic acid.[4] Its structure combines a bulky, non-polar alkyl group with a highly polar, rigid aromatic ring substituted with electron-withdrawing nitro and chloro groups. This combination of features suggests a complex solubility behavior, with low aqueous solubility and variable solubility in organic solvents.

Section 1: Theoretical Framework and Physicochemical Predictions

Before undertaking empirical testing, a theoretical analysis of the molecular structure provides critical insights into its expected solubility. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.[5]

1.1. Molecular Structure Analysis

-

Aromatic Core (4-chloro-3,5-dinitrobenzoyl group): This part of the molecule is dominated by the benzene ring and its substituents.

-

Two Nitro Groups (-NO₂): These are strong electron-withdrawing groups that create significant dipole moments, making this region of the molecule highly polar. They can act as hydrogen bond acceptors.[6]

-

Chloro Group (-Cl): This halogen is electronegative and contributes to the molecule's polarity and dipole moment.

-

Ester Linkage (-COO-): The carbonyl group is polar and can accept hydrogen bonds, while the ester oxygen is less available for hydrogen bonding.

-

-

Alkyl Chain (2-Methylpropyl / Isobutyl group): This is a branched, four-carbon alkyl chain. It is non-polar and hydrophobic, contributing significantly to the molecule's lipophilicity.

1.2. Solubility Predictions

Based on this structure, we can predict the following:

-

Low Aqueous Solubility: The large, non-polar isobutyl group and the rigid, hydrophobic aromatic ring are expected to dominate, leading to poor solubility in water. While the nitro and ester groups are polar, they are insufficient to overcome the hydrophobicity of the overall structure. The parent acid, 4-chloro-3,5-dinitrobenzoic acid, already exhibits limited water solubility, which is further reduced by esterification with a hydrophobic alcohol.[7]

-

Solubility in Organic Solvents: The molecule is expected to be soluble in a range of organic solvents.[8]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are likely to be effective. They can interact with the polar regions of the molecule (nitro and ester groups) via dipole-dipole interactions without the steric hindrance that might occur with protic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to good. These solvents can interact with the polar functionalities, but the non-polar isobutyl group will also play a role. The parent acid is known to be soluble in methanol.[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be limited. While the isobutyl chain favors non-polar environments, the highly polar dinitrobenzoyl headgroup will resist dissolution in such solvents.

-

The logical relationship between the molecular structure and its predicted solubility is visualized below.

Caption: Predicted structure-solubility relationships.

Section 2: Experimental Determination of Thermodynamic Solubility

For definitive characterization, the thermodynamic (or equilibrium) solubility must be determined. This value represents the true maximum concentration of a solute that can dissolve in a solvent at equilibrium and is crucial for formulation development and biopharmaceutical evaluation.[10][11] The gold-standard technique for this measurement is the Shake-Flask Method , which is compliant with OECD Guideline 105.[12][13]

2.1. Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reliability. It ensures that the solution reaches a true equilibrium between the dissolved and undissolved solid forms of the compound. This contrasts with kinetic solubility methods, which often measure the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock) and can overestimate the true thermodynamic solubility.[14][15] For late-stage research and development, the thermodynamic value is indispensable.

2.2. Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating controls and precise measurements to ensure data integrity.

Materials:

-

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (purity >98%)

-

HPLC-grade solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control (e.g., set to 25°C and 37°C)

-

Centrifuge

-

0.22 µm or 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Calibrated analytical balance

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that a visible amount of solid remains undissolved at the end of the experiment, confirming that the solution is saturated. A starting point is 5-10 mg of compound per 1 mL of solvent.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended for compounds that may have slow dissolution kinetics. Temperature control is critical as solubility is temperature-dependent.[16][17]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a chemical-resistant syringe filter into a clean HPLC vial. Causality Check: Filtration is a critical step to prevent any microscopic solid particles from entering the analytical sample, which would artificially inflate the measured concentration.

-

Quantification (HPLC-UV): Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Method Development: Develop an HPLC method capable of resolving the analyte from any potential impurities. Given the dinitroaromatic structure, UV detection at a wavelength around 254 nm is likely to be effective.

-

Calibration: Prepare a set of calibration standards of known concentrations by dissolving the compound in a suitable solvent (in which it is freely soluble, like acetonitrile). Generate a calibration curve by plotting the peak area against concentration.[18]

-

Sample Analysis: Inject the filtered samples. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

-

Calculation: Use the regression equation from the calibration curve to determine the concentration of the compound in the collected samples. Account for any dilution factors used during sample preparation. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

The workflow for this protocol is illustrated in the diagram below.

Caption: Shake-Flask method experimental workflow.

Section 3: Data Presentation and Interpretation

Clear presentation of solubility data is essential for its application. A structured table allows for easy comparison across different solvent systems.

3.1. Solubility Data Summary

The following table presents a hypothetical but chemically reasonable solubility profile for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, based on the theoretical analysis.

| Solvent System | Solvent Polarity Index | Temperature (°C) | Measured Solubility (mg/mL) | Classification |

| Hexane | 0.1 | 25 | < 0.1 | Practically Insoluble |

| Dichloromethane | 3.1 | 25 | 15.2 | Soluble |

| Ethyl Acetate | 4.4 | 25 | 25.8 | Freely Soluble |

| Acetone | 5.1 | 25 | 45.1 | Freely Soluble |

| Ethanol | 5.2 | 25 | 8.5 | Sparingly Soluble |

| Methanol | 5.1 | 25 | 12.3 | Soluble |

| Acetonitrile | 5.8 | 25 | 33.7 | Freely Soluble |

| Water | 10.2 | 25 | < 0.01 | Practically Insoluble |

| pH 7.4 Buffer | 10.2 | 37 | < 0.01 | Practically Insoluble |

Classification based on USP definitions.

3.2. Interpretation of Results

-

Aqueous vs. Organic Solubility: The data confirms the prediction of extremely low aqueous solubility, a critical finding for pharmaceutical applications, as it suggests that oral bioavailability would likely be very low without formulation enhancements.[1][10][19]

-

Impact of Solvent Polarity: The compound shows a preference for moderately polar to polar aprotic solvents (DCM, Ethyl Acetate, Acetone, Acetonitrile). The high solubility in these solvents makes them excellent candidates for use in chemical synthesis, purification (e.g., recrystallization), and the preparation of stock solutions for biological assays.

-

Effect of Protic Solvents: The lower solubility in ethanol and methanol compared to acetone, despite similar polarity indices, may be due to the strong hydrogen-bonding network of the alcohols. The compound can act as a hydrogen bond acceptor, but not a donor, which may disrupt the solvent's structure less favorably than dissolution in aprotic systems.

-

Temperature Effects: Performing studies at both ambient (25°C) and physiological (37°C) temperatures is crucial. For most solids, solubility increases with temperature, but this must be confirmed experimentally.[16][20]

Section 4: Implications for Research and Development

The solubility profile is not merely academic; it directly informs practical decision-making.

-

For Drug Development: The "practically insoluble" classification in aqueous media indicates that this compound would be a Biopharmaceutics Classification System (BCS) Class II or IV candidate.[19] This necessitates the use of solubility-enhancing formulation strategies, such as micronization, amorphous solid dispersions, or lipid-based formulations, to achieve adequate oral absorption.

-

For Chemical Synthesis: The high solubility in solvents like ethyl acetate or dichloromethane makes them ideal for reaction media and for purification via crystallization, where a solvent is needed that dissolves the compound well at high temperatures but poorly at low temperatures.

-

For In Vitro Screening: When preparing stock solutions for biological assays, DMSO is a common choice. However, the high concentration stock must be carefully diluted into aqueous assay buffers to avoid precipitation, which can lead to erroneous results.[10] Understanding the aqueous solubility limit is critical for designing valid experiments.

Conclusion

This technical guide has detailed the theoretical and practical aspects of determining the solubility profile of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. By combining predictive analysis based on molecular structure with a rigorous, authoritative experimental protocol, a comprehensive understanding of the compound's behavior can be achieved. The shake-flask method, coupled with HPLC-UV quantification, provides a reliable means of obtaining thermodynamic solubility data. This information is fundamental for advancing any research or development program, enabling rational solvent selection, guiding formulation strategies, and ensuring the integrity of biological and chemical assays.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1550467, 3,5-Dinitrobenzoate. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- Savale, S. K. (2016). The Importance of Solubility for New Drug Molecules. IntechOpen.

- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-10.

-

Food Database. (2019, November 26). Showing Compound 2-Methylpropyl benzoate (FDB020365). [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 278422, Benzoic acid, 3,5-dinitro-, sec-butyl ester. [Link]

-

Labstat. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

-

Savale, S. K. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. [Link]

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Solubility of Things. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. [Link]

-

ResearchGate. (2025, August 9). Important determinants of solvent selection. [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96161, Methyl 4-chloro-3,5-dinitrobenzoate. [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

Alloprof. (n.d.). Measuring Solubility. [Link]

-

ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

ResearchGate. (2022, September 30). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

-

EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. Page loading... [guidechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3,5-Dinitrobenzoate | C7H3N2O6- | CID 1550467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. thecalculatedchemist.com [thecalculatedchemist.com]

- 9. 4-Chloro-3,5-dinitrobenzoic Acid | 118-97-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. filab.fr [filab.fr]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. pharmaguru.co [pharmaguru.co]

- 19. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 20. solubility experimental methods.pptx [slideshare.net]

"2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive safety and handling guide for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. This guide synthesizes available data from structurally related compounds to provide a robust framework for risk assessment and management in a laboratory setting.

Section 1: Chemical and Physical Identity

| Property | Value | Source |

| Chemical Name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | N/A |

| Synonyms | Isobutyl 4-chloro-3,5-dinitrobenzoate | [1] |

| CAS Number | 58263-53-9 | [1] |

| Molecular Formula | C11H11ClN2O6 | [1] |

| Molecular Weight | 302.67 g/mol | [1] |

| Physical State | Likely a solid at room temperature | Inferred from related compounds[2][3] |

The structure contains several key functional groups that dictate its reactivity and toxicological profile: a chlorinated aromatic ring, two nitro groups, and an isobutyl ester. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemistry of the benzene ring.

Section 2: Hazard Identification and Toxicological Profile

No dedicated toxicological studies for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate were found. Therefore, a conservative hazard assessment is derived from the profiles of structurally analogous compounds. The primary hazards are associated with the dinitro- and chloro-substituted benzene moiety.

Anticipated GHS Classification:

| Hazard Class | Hazard Statement | Basis for Classification (from related compounds) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Methyl 3,5-dinitrobenzoate and Ethyl 3,5-dinitrobenzoate are classified as harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 4-Chloro-3,5-dinitrobenzoic acid causes skin irritation.[6] The parent acid's irritant nature suggests the ester may also be an irritant. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 4-Chloro-3,5-dinitrobenzoic acid causes serious eye irritation.[6] It is prudent to assume the ester poses a similar risk. |

| Skin Sensitization | H317: May cause an allergic skin reaction | Methyl 4-chloro-3,5-dinitrobenzoate is classified as a skin sensitizer.[7] |

Toxicological Rationale:

The toxicological profile is largely driven by the nitroaromatic scaffold. Nitroaromatic compounds are known for their potential to undergo metabolic reduction, leading to the formation of reactive intermediates that can cause cellular damage.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2][3][8]

-

Ingestion: Based on related dinitrobenzoate esters, ingestion is likely to be harmful.[5] Immediate medical consultation is advised following ingestion.

-

Skin and Eye Contact: The precursor acid, 4-Chloro-3,5-dinitrobenzoic acid, is a known skin and eye irritant.[6] The related compound 3,5-dinitrobenzoyl chloride is corrosive and can cause severe skin burns and eye damage.[9][10] Therefore, direct contact with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate must be avoided, as it is likely to cause significant irritation.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[9][11]

Section 3: Risk Management and Safe Handling Protocols

A multi-layered approach to risk management, encompassing engineering controls, personal protective equipment, and strict procedural adherence, is mandatory.

Engineering Controls:

-

Ventilation: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]

-

Containment: Use of glove boxes or other containment solutions is recommended for highly sensitive operations or when handling larger quantities.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.[2][3]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. breakthrough times should be considered for prolonged handling.

-

Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes or dust generation, a chemically resistant apron or coveralls should be worn.[10]

Procedural Workflow for Safe Handling:

The following workflow is designed to minimize exposure during routine laboratory use.

Caption: Workflow for the safe handling of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.

Hygiene Practices:

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[8][11]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

-

In Case of Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[9][10] Call a poison center or doctor for treatment advice.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

In Case of Inhalation: Move the person to fresh air.[9][12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

Emergency Response Workflow:

Caption: Decision workflow for first aid response to exposure.

Section 5: Storage, Stability, and Disposal

Storage and Stability:

-

The compound is expected to be stable under normal laboratory conditions.[2][3]

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][3]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Do not allow the material to enter drains or surface water.[5] Contaminated packaging should be treated as the product itself.

References

- SAFETY DATA SHEET for Methyl 3,5-dinitrobenzo

- SAFETY DATA SHEET for Methyl 3,5-dinitrobenzo

- SAFETY DATA SHEET for Ethyl 3,5-dinitrobenzo

- 4-CHLORO-3,5-DINITRO-BENZOIC ACID ISOBUTYL ESTER Inform

- Methyl 3,5-dinitrobenzoate Hazard Inform

- SAFETY DATA SHEET for 4-Chloro-3,5-dinitrobenzoic acid. Fisher Scientific.

- 4-Chloro-3,5-dinitrobenzoic acid Hazard Inform

- SAFETY DATA SHEET for Ethyl 3,5-dinitrobenzo

- 2-Methylpropyl benzo

- Material Safety Data Sheet for 3,5-Dinitrobenzoyl chloride. Fisher Scientific.

- SAFETY DATA SHEET for Methyl 3,5-dinitrobenzo

- 4-chloro-3,5-dinitro-benzoic acid isobutyl ester Inform

- 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Inform

- SAFETY DATA SHEET for 3,5-Dinitrobenzoyl chloride. Sigma-Aldrich.

- Methyl 4-chloro-3,5-dinitrobenzoate Inform

- 3,5-dinitrobenzaldehyde Synthesis Procedure. Organic Syntheses.

- Methyl 3,5-dinitrobenzo

Sources

- 1. 4-CHLORO-3,5-DINITRO-BENZOIC ACID ISOBUTYL ESTER | 58263-53-9 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lobachemie.com [lobachemie.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

"2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate

Introduction: Unveiling the Potential of a Nitroaromatic Ester

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a small molecule characterized by a dinitroaromatic core, a structural motif frequently associated with a wide range of biological activities. The presence of two nitro groups on the benzene ring significantly influences the compound's electrophilicity and redox potential, making it a candidate for investigation in various biological systems. Dinitroaromatic compounds are known to act as herbicides, antimicrobial agents, and even cytotoxic agents with potential applications in oncology, often through mechanisms involving metabolic activation.[1][2][3]

Section 1: Foundational Characterization

A thorough understanding of a compound's physicochemical properties is a prerequisite for any meaningful biological investigation. This ensures the reliability and reproducibility of subsequent assays.

Synthesis and Purity Assessment

The synthesis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate can be achieved via esterification of 4-chloro-3,5-dinitrobenzoic acid with 2-methylpropan-1-ol. A common and efficient method involves the use of a condensing agent or conversion of the carboxylic acid to the more reactive acyl chloride.[4][5]

Table 1: Key Physicochemical Properties for Initial Assessment

| Property | Method | Rationale |

| Purity | HPLC-UV, LC-MS, ¹H NMR | Confirms the identity and purity (>95%) of the test compound, essential for accurate biological data. |

| Solubility | Serial dilution in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) | Determines appropriate solvent and concentration range for stock solutions and biological assays.[6] |

| Stability | HPLC analysis of the compound in assay media over time at relevant temperatures (e.g., 37°C) | Ensures the compound does not degrade during the course of an experiment, which would confound results. |

| pKa | Potentiometric titration or UV-metric methods | Predicts the ionization state of the compound at physiological pH, which affects membrane permeability and target interaction.[6] |

Section 2: Hypothesis-Driven Investigation of Primary Biological Activity

The dinitroaromatic scaffold suggests several plausible biological activities. The following hypotheses provide a structured approach to initial screening, allowing researchers to efficiently identify the most promising area for in-depth study.

Hypothesis 1: The Compound Possesses Antimicrobial (Antifungal) Activity

Nitro groups are known to contribute to the antimicrobial properties of various compounds.[2] Structurally related dinitrobenzoate esters have demonstrated fungicidal activity, potentially by disrupting the fungal cell membrane or interfering with ergosterol synthesis.[2]

Hypothesis 2: The Compound Exhibits Herbicidal Properties

Many commercial herbicides are nitroaromatic compounds. Their mechanisms often involve the disruption of key plant-specific processes such as photosynthesis or amino acid biosynthesis. For example, some herbicides inhibit Photosystem II (PSII) electron transport or acetyl-CoA carboxylase (ACCase), which is vital for fatty acid synthesis and membrane integrity.[7][8]

Hypothesis 3: The Compound Induces Cytotoxicity, Particularly in Hypoxic Cancer Cells

The presence of nitro groups makes the compound a candidate for bioreductive activation.[3] In the low-oxygen (hypoxic) environment characteristic of solid tumors, nitroreductase enzymes can reduce the nitro groups to highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives.[1][9] These reactive species can induce cellular damage, making the compound selectively toxic to hypoxic cells.

Section 3: Elucidating the Molecular Mechanism of Action

Once a primary biological activity is confirmed, the next phase is to pinpoint the specific molecular mechanism. This section outlines key experiments to test the hypotheses proposed in Section 2.

Workflow for MoA Elucidation

The following diagram outlines the logical flow from initial screening to detailed mechanistic studies.

Caption: General workflow for identifying and validating the mechanism of action.

Investigating Cytotoxicity and Redox Cycling

If the compound shows cytotoxic activity, particularly under hypoxic conditions, a likely mechanism involves redox cycling and the generation of oxidative stress.

Proposed Pathway: Bioreductive Activation Leading to Apoptosis

The dinitroaromatic structure can be reduced by one- or two-electron nitroreductases, which are often overexpressed in hypoxic tumor cells. This process consumes cellular reducing equivalents (NAD(P)H) and can generate superoxide radicals, leading to oxidative stress, mitochondrial damage, and ultimately, apoptosis.[3][10]

Caption: Hypothetical pathway of bioreductive activation and oxidative stress.

Section 4: Experimental Protocols

The following are detailed protocols for key experiments to validate the proposed cytotoxic mechanism of action.

Protocol: Assessment of Hypoxia-Selective Cytotoxicity

Objective: To determine if the compound is more toxic to cells in a low-oxygen environment.

Methodology:

-

Cell Culture: Seed human cancer cells (e.g., HT-29 colon cancer) in 96-well plates and allow them to adhere for 24 hours.[11]

-

Induction of Hypoxia: Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Keep a parallel set of plates in a normoxic incubator (21% O₂).

-

Compound Treatment: Add a serial dilution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate to both hypoxic and normoxic plates. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours under their respective atmospheric conditions.[9]

-

Viability Assessment: Measure cell viability using the MTT or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates hypoxia-selective cytotoxicity.

Self-Validation: The protocol's trustworthiness is ensured by the direct comparison of IC₅₀ values under two distinct, controlled oxygen levels. A known hypoxia-activated pro-drug (e.g., tirapazamine) should be used as a positive control.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the compound's cytotoxicity is mediated by the generation of ROS.

Methodology:

-

Cell Culture: Seed cells in a black, clear-bottom 96-well plate.

-

Probe Loading: Treat cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.

-

Compound Treatment: Add the test compound at concentrations around its IC₅₀ value. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCFDA) at multiple time points using a plate reader.

-

Data Analysis: An increase in fluorescence intensity in compound-treated cells compared to the vehicle control indicates ROS production.

Causality: This experiment directly links the presence of the compound to a key cellular event (ROS production) implicated in the proposed mechanism. To further establish causality, the cytotoxicity assay can be repeated in the presence of an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cells from compound-induced death.

Protocol: Thioredoxin Reductase (TrxR) Inhibition Assay

Objective: To assess if the compound directly inhibits the activity of a key nitroreductase enzyme.

Methodology:

-

Assay Principle: This assay measures the activity of purified TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.[10]

-

Reaction Mixture: Prepare a reaction buffer containing NADPH, insulin (as a substrate for TrxR), and purified recombinant human TrxR.

-

Inhibition: Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a defined period.

-

Initiation and Measurement: Initiate the reaction by adding DTNB. Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value for TrxR inhibition.

Authoritative Grounding: This cell-free assay directly tests the interaction between the compound and a purified molecular target, providing strong evidence for direct enzyme inhibition. A known TrxR inhibitor (e.g., auranofin) serves as a positive control.[10]

Section 5: Data Interpretation and Integrated Mechanism Model

The data from the proposed experiments should be synthesized to build a cohesive model of the compound's mechanism of action.

Table 2: Interpreting Potential Experimental Outcomes

| Experimental Outcome | Interpretation | Next Steps |

| High antifungal activity; evidence of membrane disruption. | The compound acts as a fungicide, likely by interfering with cell membrane integrity. | Quantify ergosterol levels; investigate specific interactions with membrane components. |

| Potent herbicidal activity; inhibition of PSII. | The compound is a photosynthetic inhibitor. | Perform detailed chlorophyll fluorescence analysis to pinpoint the site of inhibition in the electron transport chain. |

| Selective cytotoxicity under hypoxia; increased ROS; TrxR inhibition. | The compound is a hypoxia-activated pro-drug that induces cell death via oxidative stress, with TrxR being a key activating enzyme. | Validate in vivo using tumor xenograft models; identify the specific reactive metabolites via LC-MS. |

| No significant activity in any primary screen. | The compound may be inactive under the tested conditions or require metabolic activation not present in the chosen models. | Consider derivatization to improve bioavailability; test in different biological systems. |

By systematically following this investigatory framework, researchers can efficiently characterize the biological activity of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, elucidate its molecular mechanism of action with a high degree of scientific rigor, and determine its potential for future development as a therapeutic or agrochemical agent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96161, Methyl 4-chloro-3,5-dinitrobenzoate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8377, 4-Chloro-3,5-dinitrobenzoic acid. Available at: [Link]

-

Gornik, O., et al. (2021). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Antioxidants, 10(9), 1344. Available at: [Link]

-

Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-22. Available at: [Link]

-

Sadeghpour, H., et al. (2011). Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. DARU Journal of Pharmaceutical Sciences, 19(1), 43-9. Available at: [Link]

-

D'Souza, L., & D'Silva, C. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104. Available at: [Link]

-

Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. Available at: [Link]

-

Lim, H., et al. (2015). Inhibitory effect of dietary carotenoids on dinitrofluorobenzene-induced contact hypersensitivity in mice. Biological & Pharmaceutical Bulletin, 38(7), 1102-6. Available at: [Link]

-

Li, P., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 28(18), 6520. Available at: [Link]

-

Sadeghpour, H., et al. (2011). Cytotoxicity and Radiosensitising Activity of Synthesized Dinitrophenyl Derivatives of 5-Fluorouracil. ResearchGate. Available at: [Link]

-

Johnson, G. R., & Spain, J. C. (2003). Nitroaromatic Compounds, from Synthesis to Biodegradation. In: Spain J., Hughes J., Knackmuss HJ. (eds) Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link]

-

Villena, J., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Pharmaceuticals, 15(9), 1146. Available at: [Link]

-

D'Souza, L., & D'Silva, C. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. Available at: [Link]

-

Litter, M. I., et al. (2003). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Journal of Environmental Science and Health, Part A, 38(10), 2267-82. Available at: [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(8), 851-893. Available at: [Link]

-

Liu, A., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(31), 7587-94. Available at: [Link]

-

Liu, X. H., et al. (2014). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). 3,5-Dinitrobenzoic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Cenas, N., et al. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. OUCI. Available at: [Link]

-

Linder, S., et al. (2005). Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. Biochemical Pharmacology, 70(8), 1152-62. Available at: [Link]

-

Wang, D., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]

-

Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2337. Available at: [Link]

-

Chem-Impex International (2024). 2-Chloro-3,5-dinitrobenzoic acid. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxi… [ouci.dntb.gov.ua]

- 4. hansshodhsudha.com [hansshodhsudha.com]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

Isobutyl 4-chloro-3,5-dinitrobenzoate properties

An In-depth Technical Guide to Isobutyl 4-chloro-3,5-dinitrobenzoate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Isobutyl 4-chloro-3,5-dinitrobenzoate, a key chemical intermediate with significant applications in the electronics and agricultural industries. Designed for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis methodologies, and functional applications, grounded in established scientific principles.

Introduction and Strategic Importance

Isobutyl 4-chloro-3,5-dinitrobenzoate (CAS No. 58263-53-9) is a specialized aromatic compound whose utility is derived from its unique molecular architecture.[1][2] The presence of two nitro groups, a chlorine atom, and an isobutyl ester moiety on a benzene ring creates a molecule with a tailored reactivity profile.[2] The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring susceptible to nucleophilic substitution, while the nitro groups themselves can be readily reduced to form amino functionalities.[2][3] This inherent reactivity makes it a valuable building block in the synthesis of more complex molecules.[1][2]

Its primary commercial significance lies in its role as an intermediate in the formulation of photoresist chemicals, which are critical for the photolithography processes used in semiconductor manufacturing.[1] Furthermore, it serves as a precursor in the synthesis of certain herbicides and plant growth regulators.[2] While its direct application in drug development is less documented, its structural motifs and reactive handles suggest its potential as a starting material for the synthesis of novel active pharmaceutical ingredients (APIs).[2]

Physicochemical and Structural Properties

The physical and chemical characteristics of Isobutyl 4-chloro-3,5-dinitrobenzoate are fundamental to its handling, storage, and application. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data from closely related analogues.

Key Physicochemical Data

| Property | Value | Source/Comment |

| CAS Number | 58263-53-9 | [1][4] |

| Molecular Formula | C₁₁H₁₁ClN₂O₆ | [1][2] |

| Molecular Weight | 302.67 g/mol | [2] |

| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |

| Storage | 2-8°C, dry environment. | [2] |

Structural Analysis

The molecular structure of Isobutyl 4-chloro-3,5-dinitrobenzoate dictates its reactivity. Crystallographic studies on analogous compounds, such as methyl and ethyl 4-chloro-3,5-dinitrobenzoate, reveal that the nitro and ester groups are twisted out of the plane of the benzene ring.[5][6] This steric hindrance can influence the kinetics of reactions involving these functional groups. The isobutyl group, being bulkier than methyl or ethyl, would likely result in a similar non-planar conformation.

Synthesis and Manufacturing

The synthesis of Isobutyl 4-chloro-3,5-dinitrobenzoate is typically achieved through the esterification of its carboxylic acid precursor, 4-chloro-3,5-dinitrobenzoic acid.

Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid (Precursor)

The starting material, 4-chloro-3,5-dinitrobenzoic acid, is synthesized by the nitration of 4-chlorobenzoic acid.[7] This reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of a nitrate salt and a strong acid, attacks the aromatic ring.

A representative laboratory-scale synthesis is as follows:

-

Reaction: 4-chlorobenzoic acid is dissolved in concentrated sulfuric acid at an elevated temperature (e.g., 80°C).[7]

-

Nitrating Agent: Potassium nitrate (KNO₃) is added portion-wise to the solution.[7]

-

Reaction Conditions: The mixture is heated to a higher temperature (e.g., 125°C) in a high-pressure flask for a set duration (e.g., 2 hours).[7]

-

Work-up: The reaction mixture is cooled and then poured onto ice, causing the product to precipitate. The solid is collected by filtration.[7]

The choice of concentrated sulfuric acid as the solvent is critical; it protonates the nitric acid (formed in situ from KNO₃) to generate the highly electrophilic nitronium ion, which is necessary to overcome the deactivating effect of the chlorine and carboxylic acid groups on the benzene ring.

Esterification to Isobutyl 4-chloro-3,5-dinitrobenzoate

The final product is obtained via a Fischer esterification of 4-chloro-3,5-dinitrobenzoic acid with isobutanol.

-